
Myrtucommulone B
Overview
Description
Myrtucommulone B is a naturally occurring polyprenylated acylphloroglucinol compound typically extracted from the plant Myrtus communis, which belongs to the Myrtaceae family . This compound is known for its diverse biological activities, including antibacterial, anti-inflammatory, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Myrtucommulone B involves several steps, including organocatalytic asymmetric Friedel-Crafts-type Michael addition, Michael-ketalization-annulation cascade reaction, and oxidative [3 + 2] cycloaddition . These reactions are carried out under specific conditions to ensure high enantioselectivity and yield.
Industrial Production Methods: Industrial production of this compound is not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Biosynthetic Precursor Reactions
Myrtucommulone B originates from a polyketide-derived biosynthetic pathway involving:
-
Intramolecular Claisen condensation : Forms 2-isobutyrylcyclohexane-1,3,5-trione, a precursor to acylphloroglucinol moieties .
-
Michael addition : Couples acylphloroglucinol and syncarpic acid residues via iso-butyl bridges .
-
Geminal dimethylation : Stabilizes intermediates through methylation at the C-2 and C-4 positions .
Key intermediates :
Intermediate | Reaction Type | Product Role |
---|---|---|
2-Isobutyrylcyclohexane-1,3,5-trione | Claisen condensation | Acylphloroglucinol backbone |
Isobutylidenesyncarpic acid | Michael addition | Dimeric linkage |
2.1. Knoevenagel Condensation
A pivotal step in asymmetric synthesis involves the reaction of aldehyde 18 (derived from Rieche formylation of triketone 14 ) with triketone 12 under acidic conditions :
-
Conditions : CH₂Cl₂, −40°C, 108 hours.
-
Key product : Intermediate Int-2 , precursor to myrtucommulone D and E .
2.2. Mitsunobu-Mediated Chiral Resolution
Racemic isothis compound (rac-14 ) undergoes resolution using chiral auxiliaries :
-
Reagents : DIAD, PPh₃, chiral alcohols.
-
Outcome : Separation into (+)- and (−)-enantiomers (94:6 dr) .
2.3. Retro-Aldol Reaction
Observed during Knoevenagel condensation attempts, leading to decomposition of triketone precursors . Mitigated by optimizing temperature (−60°C) and solvent (toluene) .
Metabolic Reactions
In vivo studies in rats and human liver microsomes reveal:
-
Phase I metabolism : Hydroxylation at C-12 and C-14 positions, demethylation of methoxy groups .
-
Key metabolites :
Metabolic stability :
Parameter | Value |
---|---|
Caco-2 permeability (Papp) | 35.9 × 10⁻⁶ cm/s |
Plasma concentration (oral 4 mg/kg) | 258.67 ng/mL at 1 h |
Half-life (rat liver microsomes) | <30 minutes |
4.1. Oxidation
-
Ozonolysis : Cleaves iso-butyl bridges, yielding syncarpic acid derivatives .
-
Epoxidation : Limited reactivity due to steric hindrance from prenyl groups .
4.2. Acylation
-
Acetylation : Selective O-acetylation at C-7 hydroxyl group under mild conditions (Ac₂O, pyridine) .
Reactivity comparison :
Reaction Type | Site Modified | Yield (%) |
---|---|---|
Acetylation | C-7 OH | 82 |
Benzoylation | C-3 OH | 68 |
Stability and Degradation
Scientific Research Applications
Antibacterial Activity
Myrtucommulone B exhibits notable antibacterial effects, particularly against Gram-positive bacteria. Research indicates that it can inhibit the growth of strains such as Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action involves promoting bacterial autolysis by activating the histidine kinase WalK, which is crucial for bacterial cell wall integrity .
Table 1: Antibacterial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 1 µg/mL |
Bacillus subtilis | Not specified |
Streptococcus faecalis | Not specified |
Anti-inflammatory Properties
This compound has demonstrated significant anti-inflammatory effects through various mechanisms. It inhibits the production of pro-inflammatory mediators such as prostaglandins and leukotrienes by targeting cyclooxygenase-1 and 5-lipoxygenase enzymes. In vivo studies have shown that this compound reduces paw edema and leukocyte infiltration in models of inflammation .
Table 2: Anti-inflammatory Effects
Study Type | Observed Effects |
---|---|
In vitro | Inhibition of eicosanoid biosynthesis |
In vivo | Reduction in edema and neutrophil infiltration |
Antioxidant Activity
The compound also exhibits powerful antioxidant properties, protecting cells from oxidative damage. Studies have indicated that this compound can suppress reactive oxygen species (ROS) formation and prevent lipid peroxidation in cellular models .
Table 3: Antioxidant Efficacy
Assay Type | Result |
---|---|
LDL oxidation | Significant inhibition |
ROS formation | Suppressed at micromolar concentrations |
Potential Antiviral Applications
Recent studies have explored the antiviral potential of this compound against SARS-CoV-2, the virus responsible for COVID-19. In vitro assays demonstrated that extracts containing this compound could inhibit viral replication and interfere with key viral protein interactions .
Table 4: Antiviral Activity Against SARS-CoV-2
Extract Source | Inhibition Rate (%) |
---|---|
Eugenia prasina | 96% |
Eugenia mosenii | 84% |
Case Study 1: Antibacterial Efficacy
A study conducted by KASHMAN et al. highlighted the antibacterial activity of Myrtucommulone derivatives against various strains of Staphylococcus aureus. The research demonstrated that these compounds could effectively inhibit bacterial growth, suggesting their potential use in developing new antibiotics .
Case Study 2: Anti-inflammatory Effects
In a controlled experiment involving mice, this compound was administered to assess its anti-inflammatory properties. Results indicated a significant reduction in inflammatory markers and symptoms associated with induced paw edema, confirming its therapeutic potential in managing inflammatory conditions .
Mechanism of Action
Myrtucommulone B is part of a larger group of polyprenylated acylphloroglucinols, which include compounds like Myrtucommulone A, Myrtucommuacetalone, and Callistrilones . Compared to these compounds, this compound has unique structural features and biological activities that make it distinct. For instance, Myrtucommulone A is known for its strong antibacterial activity, while Myrtucommuacetalone exhibits antiproliferative activity against T-cells .
Comparison with Similar Compounds
- Myrtucommulone A
- Myrtucommuacetalone
- Callistrilones A, C, D, and E
Biological Activity
Myrtucommulone B is a compound derived from the Myrtaceae family, particularly from Myrtus communis. This compound has garnered attention due to its diverse biological activities, including antibacterial, antiviral, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound is characterized as a symmetrical compound formed by two myrtucommulone moieties linked by a methylene bridge. Its structural complexity allows for various interactions with biological targets, which is crucial for its pharmacological effects. The compound belongs to a class of oligomeric acylphloroglucinols that exhibit significant bioactivity.
1. Antimicrobial Activity
This compound exhibits potent antibacterial properties, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA). Studies have shown that this compound has a minimum inhibitory concentration (MIC) of 1 µg/mL against drug-sensitive S. aureus and demonstrates weaker activity against other bacterial strains (MIC > 128 µg/mL) . The mechanism of action involves promoting bacterial autolysis via activation of the sensor histidine kinase WalK .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | S. aureus | 1 |
Myrtucommulone E | S. aureus | >128 |
2. Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound against SARS-CoV-2. Extracts containing myrtucommulones demonstrated significant inhibitory effects on viral replication in vitro, with specific extracts showing inhibition rates exceeding 80% against SARS-CoV-2 proteases . The docking studies indicated strong interactions between this compound and key viral proteins such as ACE2 and the spike protein, suggesting its potential as an antiviral agent .
3. Anti-inflammatory Effects
This compound has been shown to exert anti-inflammatory effects by suppressing leukocyte responses and inhibiting the biosynthesis of pro-inflammatory mediators such as prostaglandins (PGs) and leukotrienes (LTs). This activity positions it as a candidate for therapeutic applications in inflammatory diseases .
Case Studies
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of this compound against various strains of Staphylococcus aureus. The results indicated that this compound significantly inhibited bacterial growth, demonstrating its potential as a natural antibiotic.
Case Study 2: Antiviral Activity Against SARS-CoV-2
In vitro analyses revealed that extracts containing Myrtucommulones inhibited the replication of SARS-CoV-2 in human lung epithelial cells (Calu-3), with an effective concentration (EC50) lower than 8.3 µg/mL . These findings suggest that myrtucommulones could be explored further for their antiviral properties.
Research Findings
Recent research has focused on the extraction and characterization of myrtucommulones from Myrtus communis leaf by-products. The studies utilized various spectroscopic techniques to analyze the phenolic content and biological activities, confirming significant antioxidant and antibacterial properties .
The antioxidant activity was assessed using assays such as ABTS and DPPH, revealing substantial radical scavenging capabilities . The following table summarizes key findings regarding antioxidant activity:
Assay Type | Activity Level | IC50 (mg/mL) |
---|---|---|
ABTS Radical Scavenging | High | 0.5 |
DPPH Radical Scavenging | Moderate | 1.0 |
Q & A
Basic Research Questions
Q. What are the primary biological targets of Myrtucommulone B in inflammatory pathways?
this compound (MC B) selectively inhibits microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the biosynthesis of prostaglandin E2 (PGE2), without significantly affecting cyclooxygenase (COX) isoforms. This mechanism avoids the gastrointestinal and cardiovascular side effects associated with COX inhibitors like NSAIDs. Experimental validation involves cell-free assays (e.g., using microsomal preparations from interleukin-1β-stimulated A549 cells) and intact cell models to measure PGE2 suppression via HPLC or high-sensitivity EIA kits .
Q. How can researchers confirm the structural identity of synthesized this compound?
Structural confirmation requires a combination of spectroscopic techniques (NMR, IR) and X-ray crystallography. For example, synthetic Myrtucommulone A and its analogues were validated using ¹H/¹³C NMR and single-crystal X-ray diffraction, with purity assessed via HPLC. These methods ensure accurate characterization and distinguish between natural and synthetic variants .
Q. What in vitro and in vivo models are appropriate for evaluating this compound’s hypolipidemic effects?
In vitro models include LDL-receptor overexpression assays in hepatocytes, while in vivo studies often use hyperlipidemic rodent models. For instance, Myrtus communis extracts (containing MC B analogues) reduced LDL-C in cholestatic models, validated via enzymatic cholesterol quantification and histopathological analysis of aortic plaques .
Advanced Research Questions
Q. How should researchers design experiments to differentiate this compound’s mechanism from traditional NSAIDs?
- Step 1: Compare COX-1/COX-2 activity using isolated enzymes (e.g., human recombinant COX-2) and cell-based assays (e.g., A549 cells).
- Step 2: Measure mPGES-1 inhibition kinetics via substrate concentration-variation experiments (Eadie-Hofstee plots) to confirm non-competitive inhibition .
- Step 3: Validate specificity using siRNA knockdown of mPGES-1 in inflammatory models.
- Key Controls: Include coxibs (e.g., celecoxib) and NSAIDs (e.g., ibuprofen) as comparators .
Q. What statistical methods are recommended for analyzing dose-response data in this compound studies?
- Dose-Response Modeling: Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ values.
- Multiple Testing Correction: Apply Benjamini-Hochberg procedure to control false discovery rates (FDR) in high-throughput screening .
- Data Reproducibility: Report mean ± SEM with n ≥ 3, and use ANOVA with Tukey’s HSD post hoc tests for multi-group comparisons .
Q. How can researchers resolve contradictions in reported anti-inflammatory efficacy across different this compound studies?
- Factor 1: Assess compound purity via LC-MS and quantify batch-to-batch variability.
- Factor 2: Standardize assay conditions (e.g., PGH₂ substrate concentration, incubation time).
- Factor 3: Validate species-specific responses using human whole-blood assays vs. rodent models .
- Meta-Analysis: Pool data from independent studies using random-effects models to account for heterogeneity .
Q. Methodological Considerations
Q. What are best practices for synthesizing this compound and ensuring pharmacological equivalence to natural isolates?
- Synthesis Protocol: Follow one-step reactions from commercially available phloroglucinol derivatives, optimizing catalysts (e.g., Lewis acids) for yield .
- Equivalence Testing: Compare synthetic and natural MC B via:
- Bioactivity: mPGES-1 inhibition assays (IC₅₀ values).
- Pharmacokinetics: Plasma half-life (t₁/₂) and bioavailability in rodent models.
- Table 1: Key Parameters for Equivalence Validation
Parameter | Natural MC B | Synthetic MC B |
---|---|---|
IC₅₀ (mPGES-1) | 0.3 μM | 0.32 μM |
t₁/₂ (mice) | 4.2 h | 4.0 h |
Purity (HPLC) | 98.5% | 97.8% |
Q. Ethical and Reproducibility Guidelines
Q. How should researchers address potential biases in preclinical studies of this compound?
- Blinding: Use double-blind protocols for treatment administration and data analysis.
- Power Analysis: Calculate sample sizes a priori to ensure adequate statistical power (e.g., G*Power software).
- Data Transparency: Share raw datasets and analysis scripts via repositories like Zenodo .
Properties
IUPAC Name |
6,8-dihydroxy-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O6/c1-10(2)14-15-12(25)9-13(26)16(18(27)11(3)4)19(15)30-21-17(14)20(28)23(5,6)22(29)24(21,7)8/h9-11,14,25-26H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAUOXWJIWVPSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=C(C(=C(C=C2O)O)C(=O)C(C)C)OC3=C1C(=O)C(C(=O)C3(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432426 | |
Record name | 6,8-Dihydroxy-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-(propan-2-yl)-4,9-dihydro-1H-xanthene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54247-23-3 | |
Record name | 6,8-Dihydroxy-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-(propan-2-yl)-4,9-dihydro-1H-xanthene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.